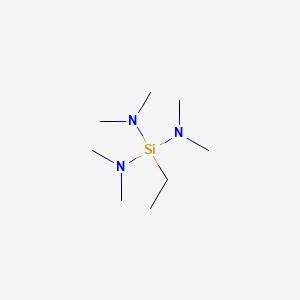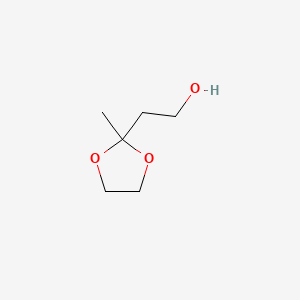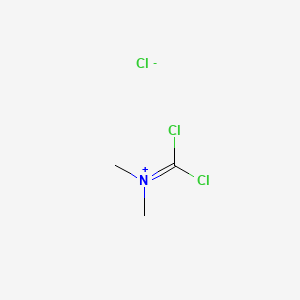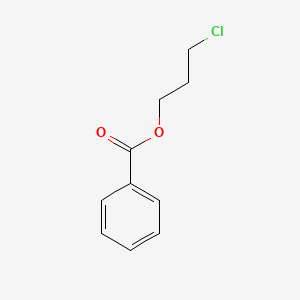
1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
Overview
Description
1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine (HMTETA) is an organic silane compound that has been studied for its potential applications in a wide range of scientific research. HMTETA is a small molecule with a molecular weight of 219.35 g/mol and is composed of six methyl groups, an ethyl group, and an amino group. HMTETA has a wide range of properties, such as being highly volatile, water insoluble, and thermally stable. HMTETA has been studied for its potential applications in materials science, chemical synthesis, and drug delivery.
Scientific Research Applications
Hydrosilylation of Olefins
This compound is used in the hydrosilylation of olefins in the presence of Rh2Cl2(CO)4 . Hydrosilylation is a process that adds silicon-hydrogen bonds to unsaturated carbon-carbon bonds, which is a key step in the production of various silicon-based organic compounds.
Formation of Silicon Nitride Prepolymers
It reacts with ammonia to form silicon nitride prepolymers . Silicon nitride prepolymers are precursors to silicon nitride ceramics, which have applications in high-temperature and wear-resistant materials.
Low Pressure Chemical Vapor Deposition (CVD) of Silicon Nitride
This compound is employed in low-pressure CVD of silicon nitride . Silicon nitride is a hard, chemically resistant material used in a variety of applications including cutting tools and high-temperature bearings.
Deposition of Silicon Oxynitride, Carbonitride, Nitride, and Oxide Thin Films
Tris(dimethylamino)silane is used as an organosilicon source for the deposition of Si oxynitride, carbonitride, nitride, and oxide thin films . These thin films have applications in microelectronics and protective coatings.
Formation of Multicomponent Silicon-Containing Thin Films
It is also used to form multicomponent silicon-containing thin films . These multicomponent films can have unique properties that make them useful in a variety of applications, including optoelectronics and nanotechnology.
Surface Passivation
This compound has been used for the surface passivation of the inner surfaces of silica capillary columns for gas chromatography . Surface passivation can improve the performance of these columns by reducing unwanted interactions between the column and the analytes.
Mechanism of Action
Target of Action
1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine, also known as TRIS(DIMETHYLAMINO)ETHYLSILANE, is primarily used as an organosilicon source for the deposition of silicon-containing thin films . The primary targets of this compound are the substrates on which these thin films are deposited .
Mode of Action
The interaction of TRIS(DIMETHYLAMINO)ETHYLSILANE with its targets involves the deposition of silicon-containing thin films. This compound is used to deposit Si oxynitride, carbonitride, nitride, and oxide thin films . The depositions can be carried out at low substrate temperatures .
Biochemical Pathways
The biochemical pathways affected by 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine involve the formation of multicomponent silicon-containing thin films . The downstream effects of these pathways include the creation of various types of thin films with different properties, depending on the specific type of deposition carried out .
Pharmacokinetics
Its density is 0.838 g/mL at 25 °C . These properties can impact the compound’s bioavailability in its applications.
Result of Action
The molecular and cellular effects of 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine’s action include the formation of silicon-containing thin films on various substrates . These films can have a variety of properties, depending on the specific type of deposition carried out .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TRIS(DIMETHYLAMINO)ETHYLSILANE. For instance, the temperature of the substrate can impact the deposition process . Additionally, the compound’s melting point and vapor pressure make it a suitable vapor deposition precursor .
properties
IUPAC Name |
N-[bis(dimethylamino)-ethylsilyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23N3Si/c1-8-12(9(2)3,10(4)5)11(6)7/h8H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBURLBCXNMPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952004 | |
| Record name | 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
CAS RN |
29489-57-4 | |
| Record name | Silanetriamine, 1-ethyl-N,N,N',N',N'',N''-hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029489574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1585423.png)






